molecular formula C16H20ClNO B2744678 3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane CAS No. 1797350-73-2

3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane

Cat. No.: B2744678
CAS No.: 1797350-73-2
M. Wt: 277.79
InChI Key: PPJNOHDSTHAFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane is a useful research compound. Its molecular formula is C16H20ClNO and its molecular weight is 277.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Applications

One notable application of related compounds to (3-(4-Chlorophenyl)azepan-1-yl)(cyclopropyl)methanone is in the field of luminescence. A study by Wen et al. (2021) on a similar molecule, (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone (IS-CBZ), highlighted its use in demonstrating near ultraviolet delayed fluorescence and dual emission of yellow room-temperature phosphorescence. This suggests potential applications in optical materials and sensing technologies (Wen et al., 2021).

Anticancer and Antituberculosis Activities

A related compound, 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, has been studied for its potential anticancer and antituberculosis properties. Mallikarjuna et al. (2014) synthesized derivatives of this compound and found some of them to exhibit significant in vitro anticancer and antituberculosis activities, which could be a breakthrough in the treatment of these diseases (Mallikarjuna et al., 2014).

Antimicrobial Agents

Compounds related to (3-(4-Chlorophenyl)azepan-1-yl)(cyclopropyl)methanone have shown promise as antimicrobial agents. For instance, Dwivedi et al. (2005) reported on the synthesis of aryloxyphenyl cyclopropyl methanones, which displayed significant in vitro anti-tubercular activities (Dwivedi et al., 2005).

Antiviral Activity

Another area of application is in antiviral research. Demchenko et al. (2019) synthesized derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid and found one derivative to show high antiviral activity against the Flu A H1N1 virus (Demchenko et al., 2019).

Spectroscopic and Chemical Analysis

Arasu et al. (2019) investigated the characteristics of a similar compound, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, using Density Functional Theory and various spectroscopic techniques, which could be instrumental in understanding the molecular structure and properties of such compounds (Arasu et al., 2019).

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c17-15-8-6-12(7-9-15)14-3-1-2-10-18(11-14)16(19)13-4-5-13/h6-9,13-14H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJNOHDSTHAFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.